Cas no 88192-19-2 (3-Azidopropan-1-amine)

3-Azidopropan-1-amine structure
3-Azidopropan-1-amine structure
Product Name:3-Azidopropan-1-amine
CAS No:88192-19-2
MF:C3H8N4
MW:100.1224193573
MDL:MFCD11046568
CID:723452
PubChem ID:253661694
Update Time:2024-10-26

3-Azidopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine, 3-azido-
    • 3-Azidopropylamine
    • 3-Azidopropyl-1-amine
    • 3-azido-1-Propanamine
    • 1-azido-3-aminopropane
    • 1-Propanone,3-azido-1-phenyl
    • 3-amino-1-azidopropane
    • 3-aminopropane-1-azide
    • 3-azido-1-aminopropane
    • 3-azido-1-phenyl-1-propanone
    • 3-azido-1-phenyl-propan-1-one
    • 3-azido-1-propylamine
    • 1-Amino-3-azidopropane
    • 3-Aminopropyl Azide
    • 3-azidopropan-1-amine
    • 3-Azido-propylamine
    • OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • NE17647
    • BC677695
    • A2738
    • 10.14272/OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • doi:10.14272/OYBOVXXFJYJYPC-UHFFFAOYSA-N.1
    • 3-Azido-1-propanamine (ACI)
    • (3-Azidopropyl)amine
    • 1-Azido-3-propanamine
    • 3-Azidopropanamine
    • SY053441
    • CS-0620393
    • F19638
    • SCHEMBL13464346
    • DB-345694
    • LQB6KK2S9Z
    • 88192-19-2
    • F8881-6309
    • BS-12740
    • AKOS010598908
    • EN300-54083
    • BP-25123
    • 3-Azido-1-propanamine, 90%
    • MFCD11046568
    • UNII-LQB6KK2S9Z
    • DTXSID80236880
    • HY-151862
    • 3-Azidopropan-1-amine
    • MDL: MFCD11046568
    • Inchi: 1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2
    • InChI Key: OYBOVXXFJYJYPC-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCCCN

Computed Properties

  • Exact Mass: 100.07500
  • Monoisotopic Mass: 100.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 73
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.4
  • XLogP3: 0.5

Experimental Properties

  • Color/Form: No data available
  • Density: 1.020 g/mL at 25 °C
  • Boiling Point: 50°C/15mmHg(lit.)
  • Flash Point: Fahrenheit: 140 ° f
    Celsius: 60 ° c
  • Refractive Index: n20/D 1.471
  • Solubility: Soluble in DMSO, DMF, DCM, chloroform, THF, and water.Miscible with dimethylsulfoxide, dimethyl formamide, dichloromethane, tetrahydrofuran, chloroform and water.
  • Water Partition Coefficient: Soluble in DMSO, DMF, DCM, chloroform, THF, and water.Miscible with dimethylsulfoxide, dimethyl formamide, dichloromethane, tetrahydrofuran, chloroform and water.
  • PSA: 75.77000
  • LogP: 0.79856
  • Sensitiveness: Sensitive to heat

3-Azidopropan-1-amine Security Information

3-Azidopropan-1-amine Customs Data

  • HS CODE:2929909090
  • Customs Data:

    China Customs Code:

    2929909090

    Overview:

    2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Azidopropan-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate
Reference
An efficient and practical method for the synthesis of mono-N-protected α,ω-diaminoalkanes
Lee, J. W.; et al, Tetrahedron Letters, 2001, 42(14), 2709-2711

Production Method 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, 0 °C; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
Synthesis and biological evaluation of hybrid acridine-HSP90 ligand conjugates as telomerase inhibitors
Roe, S.; et al, Organic & Biomolecular Chemistry, 2015, 13(31), 8500-8504

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Reference
Facile functionalization of FK506 for biological studies by the thiol-ene 'click' reaction
Guo, Zhi-Fo; et al, RSC Advances, 2014, 4(22), 11400-11403

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide ;  basified
Reference
Synthesis and application of a new cleavable linker for "click"-based affinity chromatography
Landi, Felicetta; et al, Organic & Biomolecular Chemistry, 2010, 8(1), 56-59

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, reflux
Reference
Synthesis of the 5,6-Dihydroxymorpholin-3-one Fragment of Monanchocidin A
Shi, Yunlong; et al, Organic Letters, 2015, 17(4), 968-971

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Curtius rearrangement of ω-azido acid chlorides: access to the corresponding ω-azido substituted amines and carbamates, useful building blocks for polyamine syntheses
Khoukhi, Mostafa; et al, Synthesis, 1996, (4), 483-7

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium azide Solvents: Water ;  10 min, rt; 12 h, 80 °C
Reference
Coupling Protein Engineering with Probe Design To Inhibit and Image Matrix Metalloproteinases with Controlled Specificity
Morell, Montse; et al, Journal of the American Chemical Society, 2013, 135(24), 9139-9148

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  19 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide ;  rt
Reference
Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence
Welsch, Sebastian J.; et al, Tetrahedron Letters, 2015, 56(8), 1025-1029

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  90 °C
Reference
A mild removal of Fmoc group using sodium azide
Chen, Chun-Chi; et al, Amino Acids, 2014, 46(2), 367-374

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium azide
Reference
Rapid Synthesis of Functionalized High-Generation Polyester Dendrimers via Strain-Promoted Alkyne-Azide Cycloaddition
McNelles, Stuart A.; et al, Macromolecules (Washington, 2017, 50(20), 7993-8001

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Sodium azide Solvents: Acetonitrile ;  heated
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
Reference
NanoSOSG: a Nanostructured Fluorescent Probe for the Detection of Intracellular Singlet Oxygen
Ruiz-Gonzalez, Ruben; et al, Angewandte Chemie, 2017, 56(11), 2885-2888

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  1.5 h, 10 °C
Reference
Water-borne nanocoating for rapid inactivation of SARS-CoV-2 and other viruses
Bobrin, Valentin A.; et al, ACS Nano, 2021, 15(9), 14915-14927

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  36 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Potassium hydroxide Solvents: Chloroform ,  Water ;  basified, rt
Reference
Structure and evaluation of antibacterial and antitubercular properties of new basic and heterocyclic 3-formylrifamycin SV derivatives obtained via 'click chemistry' approach
Pyta, Krystian; et al, European Journal of Medicinal Chemistry, 2014, 84, 651-676

Production Method 14

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, rt; 1 h, 0 °C; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Clickable artificial heme-peroxidases for the development of functional nanomaterials
Zambrano, Gerardo ; et al, Biotechnology and Applied Biochemistry, 2020, 67(4), 549-562

Production Method 15

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  10 min, 0 °C
1.2 Solvents: Methanol ;  0 °C; 17 h, 23 °C
Reference
Bifunctional Diaminoterephthalate Fluorescent Dye as Probe for Cross-Linking Proteins
Wallisch, Melanie; et al, Chemistry - A European Journal, 2017, 23(27), 6535-6543

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  overnight, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Carbohydrate-naphthalene diimide conjugates as potential antiparasitic drugs: Synthesis, evaluation and structure-activity studies
Zuffo, M. ; et al, European Journal of Medicinal Chemistry, 2019, 163, 54-66

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  rt; 16 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 11, < 5 °C
Reference
Azidopropylvinylsulfonamide as a New Bifunctional Click Reagent for Bioorthogonal Conjugations: Application for DNA-Protein Cross-Linking
Dadova, Jitka; et al, Chemistry - A European Journal, 2015, 21(45), 16091-16102

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide
Reference
Pre-blocked molecular shuttle as an in-situ real-time theranostics
Sun, Tao; et al, Biomaterials, 2019, 204, 46-58

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  15 h, rt → 80 °C
1.2 Reagents: Potassium hydroxide ;  basified
Reference
Modification of DNA-templated conductive polymer nanowires via click chemistry
Hannant, Jennifer; et al, Chemical Communications (Cambridge, 2010, 46(32), 5870-5872

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water
Reference
Chemically tunable mucin chimeras assembled on living cells
Kramer, Jessica R.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2015, 112(41), 12574-12579

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  cooled; < 10 °C
Reference
Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release
Le Valley, Paige J.; et al, Journal of the American Chemical Society, 2020, 142(10), 4671-4679

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  rt → reflux; 24 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 14, < 10 °C
Reference
Topology and Molecular Architecture of Polyelectrolytes Determine Their pH-Responsiveness When Assembled on Surfaces
Trachsel, Lucca ; et al, ACS Macro Letters, 2021, 10(1), 90-97

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  24 h, 80 °C
Reference
Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds
Knoer, Sebastian; et al, Chemistry - A European Journal, 2007, 13(21), 6082-6090

Production Method 24

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  24 h, 80 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  pH 14, < 10 °C
Reference
First poly(2-oxazoline)-peptide conjugate for targeted radionuclide cancer therapy
Luxenhofer, Robert; et al, PMSE Preprints, 2006, 95, 283-284

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  overnight, rt → reflux
1.2 Reagents: Potassium hydroxide ;  basified
Reference
Blood-brain barrier-permeable fluorone-labeled dieckols acting as neuronal ER stress signaling inhibitors
Kwak, Jong Hwan; et al, Biomaterials, 2015, 61, 52-60

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  16 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Diethyl ether ;  < 10 °C
Reference
Cyclodextrin-/photoisomerization-modulated assembly and disassembly of an azobenzene-grafted polyoxometalate cluster
Li, Hongbo; et al, Dalton Transactions, 2019, 48(16), 5168-5175

Production Method 27

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Potassium iodide Solvents: Water ;  rt → 90 °C; 3 d, 90 °C; 90 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 14, 0 °C
Reference
Loops versus Branch Functionality in Model Click Hydrogels
Kawamoto, Ken; et al, Macromolecules (Washington, 2015, 48(24), 8980-8988

Production Method 28

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  14 h, rt → 90 °C
Reference
Entirely oligosaccharide-based supramolecular amphiphiles constructed via host-guest interactions as efficient drug delivery platforms
Shi, Yuting; et al, Chemical Communications (Cambridge, 2017, 53(91), 12302-12305

Production Method 29

Reaction Conditions
1.1 Catalysts: Azobisisobutyronitrile Solvents: Tetrahydrofuran ;  5 h, rt
Reference
Layer-by-layer deposition of functional click polymers for microarray applications
Sola, L.; et al, eXPRESS Polymer Letters, 2019, 13(11), 1004-1017

3-Azidopropan-1-amine Raw materials

3-Azidopropan-1-amine Preparation Products

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